
Acid violet 6 BN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid violet 6 BN, also known as C.I. Acid Violet 15, is a synthetic dye with the chemical formula C32H34N3O7S2Na. It is commonly used in various industries for its vibrant violet color. This compound is soluble in water and ethanol, making it versatile for different applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acid violet 6 BN is synthesized through a multi-step process involving the reaction of bis(4-(dimethylamino)phenyl)methanone with N-p-tolyl-m-phenetidine in the presence of phosphorus oxychloride. This reaction results in the formation of the sodium salt of the disulfonated compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes purification steps to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Acid violet 6 BN undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Acid violet 6 BN has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in titration experiments.
Biology: The compound is employed in staining techniques for microscopy, helping to visualize cellular structures.
Medicine: this compound is used in diagnostic assays and as a marker in various medical tests.
Wirkmechanismus
The mechanism of action of acid violet 6 BN involves its interaction with specific molecular targets. In biological systems, the compound binds to cellular components, allowing for visualization under a microscope. The dye’s ability to bind to different molecules makes it useful in various diagnostic and research applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acid violet 49: Another synthetic dye with similar applications but different chemical properties.
Acid violet 7: Used in similar staining and dyeing applications but has a different molecular structure.
Acid violet 1: Employed in the textile industry and for similar research purposes.
Uniqueness
Acid violet 6 BN stands out due to its specific chemical structure, which provides unique properties such as solubility in water and ethanol, making it highly versatile for various applications. Its vibrant color and stability also make it a preferred choice in many industries .
Eigenschaften
Molekularformel |
C32H34N3NaO7S2 |
|---|---|
Molekulargewicht |
659.8 g/mol |
IUPAC-Name |
sodium;5-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-4-ethoxy-2-(4-methyl-3-sulfonatoanilino)benzenesulfonate |
InChI |
InChI=1S/C32H35N3O7S2.Na/c1-7-42-29-20-28(33-24-13-8-21(2)30(18-24)43(36,37)38)31(44(39,40)41)19-27(29)32(22-9-14-25(15-10-22)34(3)4)23-11-16-26(17-12-23)35(5)6;/h8-20H,7H2,1-6H3,(H2,36,37,38,39,40,41);/q;+1/p-1 |
InChI-Schlüssel |
NJPHHFWBKREURF-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC1=CC(=C(C=C1C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C)S(=O)(=O)[O-])NC4=CC(=C(C=C4)C)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



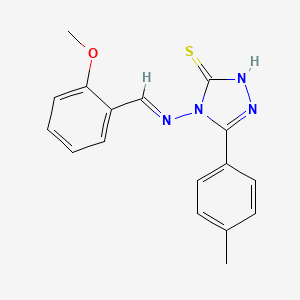

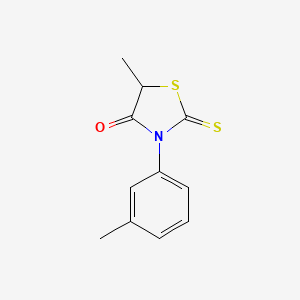

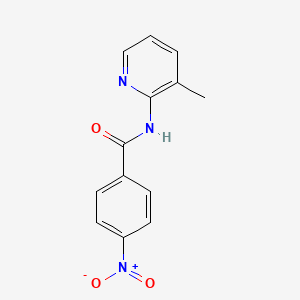
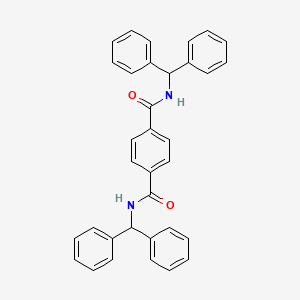
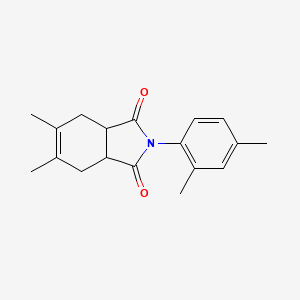
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997497.png)
![3-(2-naphthyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997501.png)


![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997530.png)

